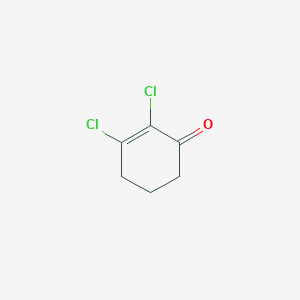
2,3-Dichloro-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-2-cyclohexen-1-one, also known as DCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic enone that is synthesized through a variety of methods, and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one is not fully understood, but it is believed to involve the formation of covalent adducts with proteins and other biomolecules. This results in the inhibition of enzyme activity and modulation of ion channel function, which can have a wide range of downstream effects.
Efectos Bioquímicos Y Fisiológicos
2,3-Dichloro-2-cyclohexen-1-one has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-tumor properties, and has shown promise as a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dichloro-2-cyclohexen-1-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and modulate the function of ion channels. This can be useful for studying the role of these biomolecules in various physiological processes. However, one limitation of using 2,3-Dichloro-2-cyclohexen-1-one is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2,3-Dichloro-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for producing 2,3-Dichloro-2-cyclohexen-1-one, which could improve its purity and yield. Another area of interest is the development of new therapeutic applications for 2,3-Dichloro-2-cyclohexen-1-one, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
2,3-Dichloro-2-cyclohexen-1-one can be synthesized through a variety of methods, including the reaction of cyclohexanone with phosgene and thionyl chloride, or the reaction of 2,3-dichloro-1,3-butadiene with cyclohexanone. These methods result in the formation of a yellow crystalline solid with a melting point of 62-64°C.
Aplicaciones Científicas De Investigación
2,3-Dichloro-2-cyclohexen-1-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells.
Propiedades
Número CAS |
120569-12-2 |
|---|---|
Nombre del producto |
2,3-Dichloro-2-cyclohexen-1-one |
Fórmula molecular |
C6H6Cl2O |
Peso molecular |
165.01 g/mol |
Nombre IUPAC |
2,3-dichlorocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H6Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3H2 |
Clave InChI |
BBPUUURAUQGTAU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C(=O)C1)Cl)Cl |
SMILES canónico |
C1CC(=C(C(=O)C1)Cl)Cl |
Sinónimos |
2-Cyclohexen-1-one, 2,3-dichloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)


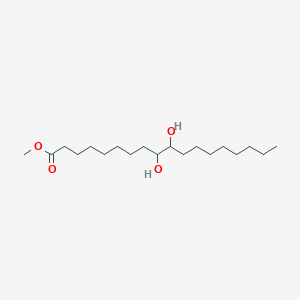
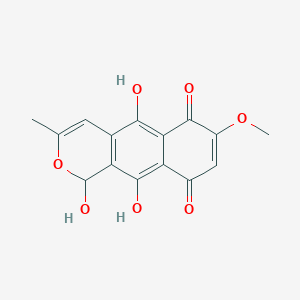

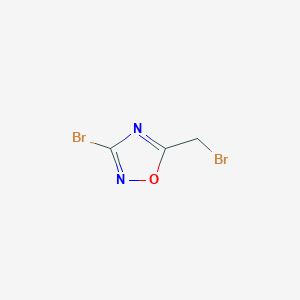


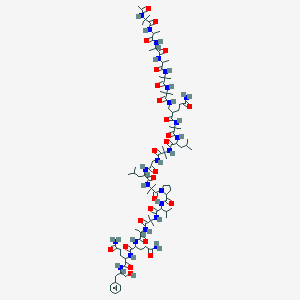

![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
